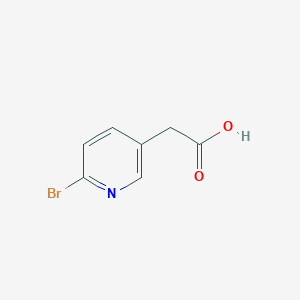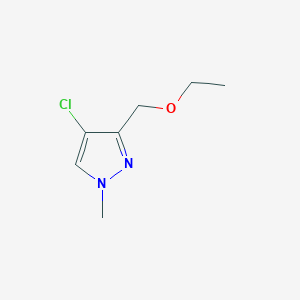
2-(6-Bromopyridin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is an important intermediate in the synthesis of many compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions.
Synthesis Analysis
The reactivity of brominated pyridines, such as 2-(6-Bromopyridin-3-YL)acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis
The molecular structure of 2-(6-Bromopyridin-3-YL)acetic acid consists of a bromopyridinyl group attached to an acetic acid moiety. The bromine atom is attached to the 6-position of the pyridine ring .Chemical Reactions Analysis
Brominated pyridines, such as 2-(6-Bromopyridin-3-YL)acetic acid, are known for their reactivity. They can undergo various chemical transformations, including reactions with concentrated solutions of various acids.Physical And Chemical Properties Analysis
2-(6-Bromopyridin-3-YL)acetic acid has a predicted boiling point of 365.2±27.0 °C and a predicted density of 1.710±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.79±0.10 .Scientific Research Applications
Reactivity and Formation Studies
Research has explored the reactivity of brominated pyridines, including the formation of related compounds through various reactions. For instance, 2-hydroxy-6-bromopyridine can be formed by the action of concentrated aqueous solutions of acids on 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010). Additionally, the bromination of other pyridine derivatives in acetic acid has been studied, leading to the formation of various bromopyridone compounds (Wibaut & Wagtendonk, 2010).
Methodologies in Organic Synthesis
In organic synthesis, methodologies involving 6-bromopyridin-2-yl compounds have been developed. For example, a modular and efficient approach for preparing 6-substituted pyridin-2-yl C-nucleosides using 2-lithio-6-bromopyridine has been reported (Urban, Pohl, Klepetářová, & Hocek, 2006). Similarly, a method for the Suzuki–Miyaura coupling of 2-bromopyridine with various compounds, yielding distinct pyridine derivatives, has been demonstrated (Mcmillan, Mcnab, & Reed, 2007).
Electrocatalytic and Chemical Reactions
Studies have also been conducted on the electrocatalytic carboxylation of bromopyridine derivatives. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine under mild conditions has been explored (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004). Additionally, the reaction of bromopyridine derivatives with various reagents, leading to the formation of isoxazoles and imidazo[1,2-a]pyridines, has been investigated (Sobenina, Tomilin, Gotsko, Ushakov, Mikhaleva, & Trofimov, 2014).
Structural and Chemical Property Analysis
The crystal structure of related pyridine derivatives, such as fluroxypyr, has been analyzed to understand their molecular interactions and properties (Park, Choi, Kwon, & Kim, 2016). Research has also focused on the synthesis and structural studies of imidazo[1,2-a]pyridin-3-yl acetic acids derived from 2-aminopyridines, providing insights into their molecular conformations (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).
Safety and Hazards
The safety information available indicates that 2-(6-Bromopyridin-3-YL)acetic acid may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(6-bromopyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDLKOKWUZDPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-3-YL)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)










![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
